2-(1-Phenylethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(12-8-5-9-13-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFMKSWZUCNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334492-35-1 | |
| Record name | 2-(1-phenyl-ethyl)-pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 1 Phenylethyl Pyrrolidine and Its Analogues
Stereoselective Formation of the Pyrrolidine (B122466) Ring
The construction of the pyrrolidine core with high stereocontrol is paramount for accessing specific isomers of 2-(1-phenylethyl)pyrrolidine and its derivatives. Various advanced synthetic strategies have been developed to achieve this, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.
Palladium-Catalyzed Carboamination Approaches to this compound
Palladium-catalyzed carboamination has emerged as a powerful tool for the synthesis of substituted pyrrolidines. nih.govsemanticscholar.org This method involves the intramolecular cyclization of an unsaturated amine onto a palladium center, followed by coupling with an aryl or vinyl halide. The reaction typically proceeds via the coupling of a γ-N-arylamino alkene with a bromide in the presence of a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. nih.gov This process allows for the simultaneous formation of a C-N bond and a C-C bond, constructing the pyrrolidine ring and introducing a substituent in a single step.
The mechanism is believed to involve an intramolecular alkene insertion into a palladium-nitrogen bond, which establishes the new C-N bond and can create up to two stereocenters. nih.gov Subsequent reductive elimination forms the C-C bond and yields the pyrrolidine product. nih.gov High diastereoselectivity is often observed, leading to the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov Enantioselective variants of this reaction have also been developed, utilizing chiral ligands to produce enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives with up to 94% enantiomeric excess (ee). nih.govnih.gov
Table 1: Examples of Palladium-Catalyzed Carboamination for Pyrrolidine Synthesis
| Starting Material | Coupling Partner | Catalyst/Ligand | Product | Diastereomeric Ratio (dr) / ee |
|---|---|---|---|---|
| γ-(N-Arylamino)alkene | Vinyl Bromide | Pd₂(dba)₃ / P(2-furyl)₃ | N-Aryl-2-allyl-pyrrolidine | Good to excellent dr nih.gov |
| N-Boc-pent-4-enylamine | Aryl Bromide | Pd(0) / Chiral Phosphine | 2-(Arylmethyl)pyrrolidine | Up to 94% ee nih.govnih.gov |
Facile Aminocyclization Strategies for Pyrrolidine and Related Cyclic Amine Derivatives
Aminocyclization strategies provide direct and often highly stereoselective routes to the pyrrolidine ring. One effective method involves the bromination of an isolated double bond in an unsaturated amine, which is then followed by an intramolecular aminocyclization. This protocol is noted for its high stereoselectivity in forming the pyrrolidine subunit. nih.govrsc.org
Another innovative approach utilizes biocatalysis. Transaminase enzymes can be employed for the asymmetric synthesis of 2-substituted pyrrolidines starting from commercially available ω-chloroketones. nih.govnih.gov In this process, the transaminase catalyzes the conversion of the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. This biocatalytic method can achieve high analytical yields (up to 90%) and excellent enantiomeric excess (up to >99.5% ee) for both enantiomers by selecting the appropriate enzyme. nih.govnih.gov
Regio- and Stereoselective Ring-Opening Reactions of Chiral Aziridines for Pyrrolidine Synthesis
Chiral aziridines are versatile three-membered ring synthons for constructing a variety of azaheterocycles, including pyrrolidines. nih.govresearchgate.net The synthesis relies on the regioselective ring-opening of the strained aziridine (B145994) ring by a nucleophile, followed by subsequent transformations. The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring. nih.govresearchgate.net
For instance, the ring-opening of a 2-substituted aziridine can be directed to occur at either the C2 or C3 position. Depending on the functional group on the C2-alkyl substituent (e.g., a γ-ketone vs. a γ-silylated hydroxy group), nucleophilic attack can be guided to a specific carbon, leading to different intermediates that can then be cyclized to form either pyrrolidine or piperidine (B6355638) rings. nih.gov This method provides a high degree of control over the final structure. Specifically, N-(1-phenylethyl)aziridine derivatives have been used as chiral starting materials, incorporating the desired phenylethyl group from the outset of the synthesis. nih.gov
Diastereoselective Reductive Strategies for Pyrrolidine Core Formation
Reductive methods offer another avenue for the diastereoselective synthesis of the pyrrolidine core. One such strategy is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams. acs.orgnih.gov Using Vaska's complex and a silane (B1218182) reductant, an amide can be partially reduced to generate an azomethine ylide intermediate. acs.orgnih.gov This dipole then undergoes a [3+2] dipolar cycloaddition with an electron-poor olefin in a regio- and diastereoselective manner to furnish highly substituted pyrrolidines. acs.orgnih.gov
Another approach involves iron-catalyzed C-H bond amination. Iron dipyrrin (B1230570) complexes can catalyze the conversion of aliphatic azides into 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov The reaction proceeds through a hydrogen atom abstraction mechanism, where the selectivity is determined by the transition state of this step, leading preferentially to the syn diastereomer. nih.gov
Table 2: Comparison of Diastereoselective Reductive Strategies
| Method | Catalyst | Precursor | Key Intermediate | Key Features |
|---|---|---|---|---|
| Reductive Azomethine Ylide Generation | Iridium (Vaska's Complex) | Tertiary Amide/Lactam | Azomethine Ylide | Forms highly substituted pyrrolidines via [3+2] cycloaddition. acs.orgnih.gov |
Ring-Closing Metathesis in Pyrrolidine Analog Synthesis
Ring-closing metathesis (RCM) is a robust and widely used method for constructing cyclic compounds, including pyrrolidine analogues. researchgate.nettandfonline.com The reaction typically employs a diallylamine (B93489) derivative as the substrate and a ruthenium-based catalyst, such as a Grubbs catalyst. tandfonline.com The catalyst facilitates the intramolecular coupling of the two terminal alkene functionalities, releasing ethylene (B1197577) gas and forming the five-membered pyrrolidine ring. orgsyn.org
This methodology is highly efficient for producing N-protected 3-pyrrolines from N-protected diallylamines. orgsyn.org The resulting 3-pyrroline (B95000) can then be readily hydrogenated to the corresponding saturated pyrrolidine. The RCM reaction is valued for its high functional group tolerance and its effectiveness under mild reaction conditions, making it a key step in the synthesis of many complex molecules and natural products containing the pyrrolidine core. tandfonline.comnih.gov
Introduction of the 1-Phenylethyl Moiety
The chiral 1-phenylethyl group is a defining feature of this compound and is critical for its stereochemical properties. This moiety can be introduced at different stages of the synthetic sequence.
One common strategy is to use a chiral 1-phenylethylamine (B125046) as a starting material. For example, in aminocyclization reactions, (R)- or (S)-1-phenylethylamine can be used as the nitrogen source, thereby incorporating the chiral auxiliary before the pyrrolidine ring is formed. rsc.org Similarly, chiral N-(1-phenylethyl)aziridines can be used as precursors, which already contain the desired substituent on the nitrogen atom. nih.gov
Alternatively, the 1-phenylethyl group can be introduced after the formation of the pyrrolidine ring. This is typically achieved through N-alkylation. A pre-formed pyrrolidine can be reacted with a 1-phenylethyl halide, such as (1-bromoethyl)benzene, in the presence of a base to yield the N-substituted product. Another powerful method is reductive amination, where pyrrolidine is reacted with acetophenone (B1666503) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation) to form the N-(1-phenylethyl)pyrrolidine derivative. These methods allow for the late-stage introduction of the chiral moiety onto a pre-synthesized pyrrolidine scaffold.
Copper-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters
A robust method for forming carbon-nitrogen bonds, essential for the synthesis of substituted pyrrolidines, is the copper-catalyzed oxidative coupling of aliphatic amines with alkylboronic esters. core.ac.ukchemrxiv.orgnih.gov This approach, an alkyl variant of the Chan-Lam amination, provides a direct route to alkyl amines under mild conditions. chemrxiv.orgchemrxiv.org The reaction is operationally simple and demonstrates broad functional group tolerance, making it a valuable tool in medicinal chemistry. core.ac.uknih.gov
The process typically employs a copper(II) salt, such as Copper(II) bromide (CuBr₂), as the catalyst. chemistryviews.org A key advantage of this methodology is its use of oxygen from the air as the terminal oxidant, which circumvents the need for additional chemical oxidants. core.ac.ukchemrxiv.org The reaction proceeds efficiently in a mixed solvent system, such as toluene/isopropanol, at moderate temperatures. core.ac.ukchemistryviews.org This method is effective for coupling a wide array of secondary and primary aliphatic amines with both benzylic and aliphatic boronic esters. chemrxiv.orgchemistryviews.org
The proposed mechanism involves the copper catalyst oxidizing the amine to form an aminyl radical. core.ac.uknih.gov This radical then activates the alkylboronic ester, leading to the generation of a key alkyl radical intermediate. core.ac.uknih.gov Subsequent steps involve the combination of the alkyl radical with a copper(II) complex, followed by reductive elimination to yield the final alkyl amine product and regenerate the active catalyst. core.ac.uk
Table 1: Representative Conditions for Copper-Catalyzed Amination
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Copper(II) bromide (CuBr₂) | core.ac.ukchemistryviews.org |
| Oxidant | O₂ (from air) | chemrxiv.orgnih.gov |
| Solvent | Toluene/Isopropanol (1:1) | core.ac.uk |
| Temperature | 80 °C | chemistryviews.org |
| Reactants | Aliphatic Amine, Alkylboronic Ester | chemrxiv.org |
Strategic Incorporation of Chiral 1-Phenylethyl Synthons
To achieve stereocontrol in the synthesis of pyrrolidine derivatives, a common strategy is the use of chiral synthons or auxiliaries. Enantiomerically pure 1-phenylethylamine (α-PEA) is a widely used chiral building block for this purpose. mdpi.com By incorporating α-PEA into the synthetic route, its inherent chirality can be transferred to the target molecule, guiding the formation of a specific stereoisomer. mdpi.com
This approach is particularly effective in diastereoselective syntheses. For instance, α-PEA can be used as a chiral auxiliary in reactions like acetate (B1210297) aldol (B89426) additions. The resulting products can then be further manipulated and cyclized to form chiral pyrrolidine rings, with the stereochemistry dictated by the initial α-PEA auxiliary. mdpi.com This strategy has been successfully applied to the synthesis of various biologically active molecules and natural product precursors containing the pyrrolidine scaffold. mdpi.com The synthesis of chiral tetrahydro-3-benzazepines, for example, uses (R)-α-PEA as a chiral auxiliary to form diastereomeric lactams, which are key intermediates. mdpi.com
Three-Component Reactions for 1-Phenylethyl-Substituted Pyrrolidines
Three-component reactions (TCRs) offer a highly convergent and efficient pathway for the synthesis of complex molecules like substituted pyrrolidines from simple starting materials in a single step. A notable example is the copper(I)-catalyzed assembly of an α-diazo ester, an imine, and an alkene or alkyne. scispace.com
In this process, the transition metal catalyst facilitates the decomposition of the diazo compound, which then reacts with an imine to generate a transient azomethine ylide. scispace.com This reactive intermediate subsequently undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an alkene. This cycloaddition step constructs the five-membered pyrrolidine ring in a highly convergent manner, often with good to excellent diastereoselectivity and in high yields. scispace.com By selecting an appropriate imine derived from 1-phenylethylamine and a suitable alkene, this method can be adapted to produce 1-phenylethyl-substituted pyrrolidines.
Derivatization and Functionalization Strategies of the Pyrrolidine Nitrogen and Ring
Once the this compound core is synthesized, its properties can be further modified through derivatization and functionalization. The secondary amine of the pyrrolidine ring is a common site for such modifications. For example, it can readily react with various electrophiles.
One common derivatization strategy involves the reaction with sulfonyl chlorides or carboxylic acid derivatives to form sulfonamides and amides, respectively. researchgate.net For instance, reacting a pyrrolidine derivative with an aryl sulfonyl chloride in the presence of a base like pyridine (B92270) yields the corresponding N-arylsulfonylpyrrolidine. researchgate.net Similarly, acylation with benzoyl chlorides or other activated carboxylic acids can be used to install amide functionalities on the pyrrolidine nitrogen. These reactions allow for the introduction of a wide range of substituents, enabling the systematic modification of the compound's physicochemical properties.
Functionalization can also occur on the carbon framework of the pyrrolidine ring, although this often requires the synthesis to begin with appropriately substituted precursors. researchgate.net
Parallel Synthesis Approaches for Pyrrolidine Analogue Libraries
To explore the structure-activity relationships of pyrrolidine-based compounds, medicinal chemists often employ parallel synthesis to create large libraries of analogues. nih.govvapourtec.com This approach involves systematically varying different parts of the molecule to generate a diverse collection of related compounds for biological screening. researchgate.net
Parallel synthesis of pyrrolidine libraries can be achieved using both solid-phase and solution-phase techniques. nih.gov In one example, a 36-membered library of polyhydroxylated pyrrolidine analogues was created by varying three diversity elements: the core structure, its configuration, and a substituent introduced via a Grignard reaction. nih.gov Such strategies often modify reaction and work-up procedures to be compatible with automated equipment, increasing throughput. nih.gov
A combination of flow chemistry and traditional batch methods has also been effectively used to assemble focused libraries of trisubstituted drug-like pyrrolidines. vapourtec.comfigshare.com This integrated approach leverages the advantages of both techniques to efficiently prepare a diverse set of pharmaceutically relevant structures. vapourtec.comresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₂H₁₇N |
| 1-Phenylethylamine (α-PEA) | C₈H₁₁N |
| Pyrrolidine | C₄H₉N |
| Copper(II) bromide | CuBr₂ |
| Toluene | C₇H₈ |
| Isopropanol | C₃H₈O |
| Pyridine | C₅H₅N |
| Alkylboronic Ester | Variable |
| α-Diazo ester | Variable |
| Imine | Variable |
| Azomethine ylide | Variable |
Mechanistic Investigations in Pyrrolidine Formation and Reactivity
Elucidation of Reaction Pathways in Catalytic Cyclizations Leading to Pyrrolidines
The formation of the pyrrolidine (B122466) ring often proceeds through catalytic cyclization reactions, where a metal catalyst facilitates the intramolecular or intermolecular ring closure. Key strategies include the asymmetric hydrogenation of amino ketones, intramolecular hydroamination, and 1,3-dipolar cycloadditions.
One prominent pathway involves the asymmetric hydrogenation of γ-amino ketones followed by a spontaneous, stereoselective cyclization. acs.org An iridium catalyst, featuring a chiral ligand, is employed for the highly efficient hydrogenation of the ketone functionality. The reaction begins with the coordination of the iridium complex to the ketone. Hydrogen gas is activated by the metal center, leading to the transfer of hydrogen to the carbonyl group, forming a γ-amino alcohol intermediate. ajchem-b.com This intermediate then undergoes a spontaneous intramolecular cyclization, where the amine nitrogen attacks the carbon bearing the newly formed hydroxyl group in an SN2 fashion, displacing water and forming the pyrrolidine ring. acs.org
Another significant pathway is the copper-catalyzed intramolecular hydroamination. nih.gov This method typically starts with a δ-amino alkene. A copper(I) catalyst, complexed with a chiral ligand, activates the alkene for nucleophilic attack by the tethered amine. The catalytic cycle is proposed to involve the formation of a copper-amide species, which then undergoes migratory insertion with the alkene. Subsequent protonolysis releases the pyrrolidine product and regenerates the active catalyst. This method provides a direct route to α-arylpyrrolidines. nih.gov
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents a powerful and versatile route to highly functionalized pyrrolidines. rsc.org In this pathway, a glycine-derived imine ester reacts with a metal catalyst, typically a copper(I) or silver(I) complex, and a base to form a metalated azomethine ylide. This 1,3-dipole then reacts with a dipolarophile, such as an electron-deficient alkene. The reaction is a concerted [3+2] cycloaddition, where the stereochemistry is controlled by the chiral ligand attached to the metal catalyst. The catalyst orchestrates the facial selectivity of the approach of the dipolarophile to the ylide, leading to the formation of a specific stereoisomer of the pyrrolidine ring. rsc.org
A two-step hydrogenation sequence using a heterogeneous catalyst like rhodium on carbon can also be employed. This process involves the initial reduction of a directing group on a substituted pyrrole (B145914), which creates a stereocenter that guides the subsequent hydrogenation of the pyrrole ring with high diastereoselectivity. acs.org
Stereochemical Control Mechanisms in Pyrrolidine Synthesis
Achieving high levels of stereochemical control is paramount in the synthesis of chiral pyrrolidines like 2-(1-Phenylethyl)pyrrolidine. The stereochemical outcome of catalytic cyclizations is typically governed by the chiral catalyst, which creates a chiral environment around the reacting substrates.
In the iridium-catalyzed asymmetric hydrogenation of γ-amino ketones, the chiral f-phamidol ligand on the iridium center is crucial for enantiocontrol. acs.org The catalyst and substrate form a transient complex where steric and electronic interactions dictate the facial selectivity of the hydride transfer to the ketone. This results in the formation of one enantiomer of the γ-amino alcohol intermediate in high excess. The subsequent intramolecular cyclization is often stereospecific, meaning the stereochemistry established in the hydrogenation step is directly transferred to the final pyrrolidine product. acs.org
Table 1: Asymmetric Hydrogenation of γ-Amino Ketones for the Synthesis of Chiral 2-Aryl-pyrrolidines This table illustrates the effect of the protecting group (PG) on the nitrogen of the γ-amino ketone on the enantioselectivity of the hydrogenation reaction catalyzed by an Ir-f-phamidol complex.
| Entry | Protecting Group (PG) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Boc | >99 | >99 |
| 2 | Cbz | >99 | >99 |
| 3 | Ts | >99 | 99 |
Data sourced from literature on Ir-f-phamidol catalyzed asymmetric hydrogenation. acs.org
For copper-catalyzed intramolecular hydroamination, stereocontrol is achieved through the use of chiral ligands such as the VANOL ligand. nih.gov The ligand and the copper atom form a chiral complex that coordinates with the amino alkene substrate. The geometry of this complex forces the intramolecular nucleophilic attack of the amine onto the alkene to occur from a specific face, thereby inducing asymmetry in the newly formed stereocenter of the pyrrolidine ring. The choice of ligand is critical in determining the level of enantioselectivity. nih.gov
In catalytic asymmetric 1,3-dipolar cycloadditions, the chiral ligand, often a derivative of a bisphosphine or a chiral diamine complexed with a metal like copper, dictates the stereochemical outcome. The ligand framework creates a chiral pocket that binds the azomethine ylide. The dipolarophile is then guided to approach the ylide from the less sterically hindered face, as defined by the ligand's chiral environment. This controlled trajectory of the reactants in the transition state leads to high diastereoselectivity and enantioselectivity in the resulting pyrrolidine. rsc.org The stereochemical diversity of the products can often be tuned by simply changing the catalyst system or the geometry of the starting materials.
Table 2: Diastereoselective Synthesis of Pyrrolidines via Catalytic Cycloaddition This table shows the influence of the Lewis acid catalyst on the diastereoselectivity of the three-component reaction between aldehydes, amines, and 1,1-cyclopropanediesters to form cis-2,5-disubstituted pyrrolidines.
| Entry | Catalyst (10 mol %) | Solvent | Diastereomeric Ratio (cis:trans) |
| 1 | Yb(OTf)₃ | CH₂Cl₂ | >20:1 |
| 2 | Sc(OTf)₃ | CH₂Cl₂ | 1.3:1 |
| 3 | MgI₂ | Toluene | 1.1:1 |
| 4 | InCl₃ | CH₂Cl₂ | 1:1.1 |
Data adapted from studies on Lewis acid-catalyzed cycloadditions. acs.org
Enantioselective Synthesis and Chiral Control
Diastereoselective Synthesis of 1-Phenylethyl-Substituted Pyrrolidine (B122466) Derivatives
The creation of substituted pyrrolidines with multiple stereocenters in a controlled manner is a key challenge in organic synthesis. Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. Various methods have been developed to achieve high diastereoselectivity in the formation of the pyrrolidine ring.
One effective approach involves multicomponent reactions (MCRs), which can construct up to three stereogenic centers in a single operation with high efficiency. nih.gov For instance, a Lewis acid-catalyzed reaction can lead to the formation of highly functionalized pyrrolidines. nih.gov The reaction of an optically active dihydrofuran with an N-tosyl imino ester and a silane (B1218182) reagent can, under certain conditions, yield substituted pyrrolidine derivatives as a single diastereomer in good yields. nih.gov The process involves a Lewis acid-promoted formation of a carbocation, followed by an intramolecular ring closure. nih.gov
Another powerful strategy is the intramolecular aminooxygenation of alkenes. nih.gov This method can be promoted by copper and demonstrates excellent diastereoselectivity depending on the substitution pattern of the starting material. For example, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) greater than 20:1 and in high yields (76–97%). nih.gov In contrast, γ-substituted substrates tend to favor 2,3-trans pyrrolidine products, albeit with more moderate selectivity. nih.gov These methods highlight how the strategic placement of substituents on an acyclic precursor can effectively control the stereochemical outcome of the cyclization reaction to form the pyrrolidine ring.
| Synthetic Method | Key Features | Typical Diastereoselectivity Outcome | Reference |
|---|---|---|---|
| Titanium(IV) Chloride-Catalyzed Multicomponent Reaction | One-pot operation creating up to three contiguous asymmetric centers. | Produces highly substituted pyrrolidines, often as a single diastereomer. | nih.gov |
| Copper-Promoted Intramolecular Aminooxygenation | Cyclization of alkene substrates (e.g., 4-pentenyl sulfonamides). | α-substitution leads to 2,5-cis-pyrrolidines (dr >20:1); γ-substitution favors 2,3-trans-pyrrolidines (dr ~3:1). | nih.gov |
Role of the 1-Phenylethyl Group as a Chiral Auxiliary in Pyrrolidine Chemistry
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. The 1-phenylethylamine (B125046) (α-PEA) moiety is considered a privileged and effective chiral auxiliary in asymmetric synthesis due to its availability in both enantiomeric forms and its successful application in directing stereoselectivity. nih.govdntb.gov.ua
When a 1-phenylethyl group is attached to the nitrogen atom of the pyrrolidine ring or a precursor, its steric bulk influences the trajectory of incoming reagents. The bulky phenyl group effectively blocks one face of the molecule, forcing chemical reactions to occur from the less hindered face. This steric hindrance is the basis for its ability to induce the formation of one diastereomer over another.
The use of (S)-1-phenylethylamine has been demonstrated as a chiral auxiliary and a nitrogen atom donor in the synthesis of other nitrogen-containing heterocycles, such as azetidines, showcasing its versatility. rsc.org In the context of pyrrolidine chemistry, this principle allows for the diastereoselective construction of the pyrrolidine ring or the diastereoselective functionalization of a pre-existing ring. After the desired stereocenters have been created, the chiral auxiliary can be cleaved from the molecule, yielding the enantiomerically enriched pyrrolidine product.
| Attribute | Description | Significance in Synthesis |
|---|---|---|
| Steric Hindrance | The bulky phenyl group on the auxiliary blocks one face of the reacting molecule. | Directs incoming reagents to the opposite, less hindered face, leading to high diastereoselectivity. |
| Availability | Both (R)- and (S)-enantiomers of 1-phenylethylamine are readily available and inexpensive. | Allows for the synthesis of either enantiomer of the target pyrrolidine derivative by choosing the appropriate auxiliary. nih.gov |
| Cleavage | The auxiliary group can be removed under specific reaction conditions without racemizing the newly formed chiral centers. | Enables the recovery of the target compound in its optically pure form and potential recycling of the auxiliary. |
Chiral Resolution and Separation Techniques for Pyrrolidine Enantiomers
Synthesizing a chiral compound from achiral starting materials often results in a racemic mixture—a 50:50 mixture of both enantiomers. libretexts.org Since enantiomers have identical physical properties such as melting point and solubility, their separation, a process known as chiral resolution, is a significant challenge. libretexts.org
The most common method for resolving a racemic mixture of a base, such as a pyrrolidine derivative, is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic pyrrolidine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orgmdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers (e.g., (R)-base-(S)-acid and (S)-base-(S)-acid). Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization, where the less soluble diastereomeric salt precipitates from the solution first. wikipedia.org Once separated, the pure enantiomers of the pyrrolidine can be recovered by removing the chiral resolving agent. wikipedia.org
Another powerful technique for separating enantiomers is chiral column chromatography. mdpi.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates, which allows for their effective separation. mdpi.com
| Technique | Principle | Common Resolving Agents/Stationary Phases |
|---|---|---|
| Classical Resolution (Diastereomeric Salt Formation) | Reaction of the racemic base with a single enantiomer of a chiral acid to form separable diastereomeric salts. wikipedia.org | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid. libretexts.org |
| Chiral Chromatography (e.g., HPLC, GC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation as they pass through the column. mdpi.com | Various proprietary Chiral Stationary Phases (CSPs) based on polysaccharides, proteins, or synthetic polymers. |
Applications in Asymmetric Catalysis and Ligand Design
2-(1-Phenylethyl)pyrrolidine-Based Organocatalysts
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, standing alongside metal-complex catalysis and biocatalysis. acs.org Chiral pyrrolidine (B122466) derivatives, particularly those derived from the amino acid proline, have been central to the development of this field. nih.govacs.org These catalysts typically operate through the formation of transient enamine or iminium ion intermediates with carbonyl substrates, effectively guiding the approach of reagents to control the stereochemical outcome of the reaction.
The structure of the pyrrolidine catalyst is paramount to its effectiveness. Modifications to the pyrrolidine ring, such as the introduction of a bulky substituent at the C2 position, like the 1-phenylethyl group, can create a sterically demanding environment. nih.gov This steric hindrance plays a key role in differentiating the two faces of the enamine intermediate, leading to high enantioselectivity in a variety of transformations.
Research has demonstrated the efficacy of various C2-substituted pyrrolidine organocatalysts in key carbon-carbon bond-forming reactions. For instance, new pyrrolidine-based organocatalysts have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov The strategic design of these catalysts often involves creating a bulky yet tunable environment around the nitrogen atom to maximize stereochemical control. nih.gov
The table below summarizes the performance of selected pyrrolidine-based organocatalysts in the asymmetric Michael addition reaction, illustrating the impact of catalyst structure on yield and stereoselectivity.
| Catalyst Structure | Reaction Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| C2-Bulky Substituted Pyrrolidine | Michael Addition | Aldehydes and Nitroolefins | 95-99 | 70:30 - 78:22 | up to 85 |
| cis-2,5-Disubstituted Pyrrolidine | Michael Addition | Nitromethane and α,β-Unsaturated Aldehydes | up to 91 | N/A | >99 |
This table presents a summary of data for representative pyrrolidine-based organocatalysts in asymmetric Michael additions. Data sourced from multiple studies. nih.govresearchgate.net
Chiral Ligands for Transition Metal Catalysis Involving Pyrrolidine Scaffolds
Beyond organocatalysis, the chiral pyrrolidine scaffold is a foundational element in the design of ligands for asymmetric transition metal catalysis. nih.govexlibrisgroup.com When coordinated to a metal center, these ligands create a chiral environment that can induce high stereoselectivity in a wide array of reactions, from hydrogenations to carbon-carbon bond formations. exlibrisgroup.comnih.gov The ease with which the steric and electronic properties of pyrrolidine-based ligands can be adjusted makes them highly valuable. exlibrisgroup.com
Derivatives of this compound can be incorporated into more complex ligand structures, such as those used in rhodium-catalyzed asymmetric hydrogenations. For example, chiral pyrrolidine-substituted ferrocene-derived ligands have been developed and successfully applied in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent conversions and enantioselectivities exceeding 99% ee in some cases. nih.gov In these systems, the pyrrolidine unit contributes to a well-defined chiral pocket around the metal, dictating the facial selectivity of substrate coordination and subsequent reaction.
Copper-catalyzed reactions also benefit from pyrrolidine-based ligands. For example, Cu(II)-catalyzed enantioselective intramolecular carboamination of alkenes provides access to chiral sultams, which can be converted into chiral 2-arylethylamines where the nitrogen is part of a pyrrolidine ring. mdpi.com
The following table showcases the application of transition metal complexes with pyrrolidine-based ligands in various asymmetric reactions.
| Metal | Ligand Type | Reaction Type | Substrates | Enantiomeric Excess (ee, %) |
| Rhodium | Ferrocene-Phosphine-Phosphoramidite with Pyrrolidine | Asymmetric Hydrogenation | Dehydroamino Acid Esters | >99.9 |
| Rhodium | Ferrocene-Phosphine-Phosphoramidite with Pyrrolidine | Asymmetric Hydrogenation | α-Aryl Enamides | up to 97.7 |
| Copper | Oxazolinyl-Complex | Intramolecular Carboamination | Alkenes with Arylsulfonamides | N/A (forms chiral intermediates) |
| Silver | Chiral Pyrrolidinopyridine (PPY) | Cycloisomerization/(2+3) Cycloaddition | Enynamides | up to 99 |
This table summarizes representative results for transition metal catalysis using chiral ligands based on the pyrrolidine scaffold. Data sourced from multiple studies. nih.govmdpi.comnih.gov
Pyrrolidine Derivatives as Chiral Building Blocks in Complex Molecule Synthesis
The inherent chirality and conformational rigidity of the pyrrolidine framework make its derivatives, including those related to this compound, highly sought-after chiral building blocks in the synthesis of complex, biologically active molecules. nih.govnih.govescholarship.org Utilizing these pre-formed, enantiomerically pure scaffolds allows for a more efficient and controlled construction of target molecules, avoiding the need for challenging stereoselective steps late in a synthetic sequence.
This strategy is prevalent in pharmaceutical and natural product synthesis. nih.gov For instance, chiral pyrrolidine derivatives are key intermediates in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors, which are promising drug candidates for neurodegenerative diseases. nih.gov An efficient synthetic route to these inhibitors relies on a chiral pyrrolidine core to establish the correct stereochemistry for potent and selective biological activity. nih.gov
Furthermore, the pyrrolidine motif is a core structural feature in numerous approved drugs. nih.gov The asymmetric synthesis of 2,3-cis-disubstituted piperidines, another important N-heterocycle, has been achieved using a copper-catalyzed cyclization that also successfully produced a 2,3-disubstituted pyrrolidine derivative in high yield and enantioselectivity (96% ee). nih.gov This highlights the versatility of synthetic methods in creating these valuable building blocks. The resulting structures can serve as key intermediates for pharmaceuticals like the anti-angiolipoma drug avacopan (B605695) and the neurokinin 1 (NK1) receptor antagonist L-733,060. nih.gov
The table below lists examples of complex molecules and drug candidates synthesized using chiral pyrrolidine derivatives as foundational building blocks.
| Target Molecule/Class | Pyrrolidine Building Block Application | Therapeutic Area/Significance |
| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Forms the core chiral scaffold of the inhibitor. | Neurodegenerative Diseases |
| Avacopan (intermediate) | Used in the synthesis of a key chiral intermediate. | Anti-angiolipoma |
| L-733,060 (intermediate) | Used in the synthesis of a key chiral intermediate. | Antiemetic, Antidepressant |
| Elbasvir | (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a key intermediate. | Hepatitis C |
| Avanafil | (S)-prolinol, a reduced proline derivative, is a starting material. | Erectile Dysfunction |
This table illustrates the role of chiral pyrrolidine derivatives as building blocks in the synthesis of complex bioactive molecules. Data sourced from multiple studies. nih.govnih.govnih.gov
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry and Chromatographic Techniques for Isomer Differentiation
The isomers of 2-(1-phenylethyl)pyrrolidine, being structurally similar, present a significant analytical challenge. High-resolution mass spectrometry (HRMS) provides accurate mass data, confirming the elemental composition, but it generally cannot distinguish between stereoisomers without coupling it to a separation technique. Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable for separating these isomers before mass spectrometric analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds. While standard GC columns may not resolve all stereoisomers, the use of chiral stationary phases can achieve enantiomeric separation. For positional isomers of similar compounds, such as fluorinated 1,2-diarylethylamine derivatives, specific GC columns and conditions have proven effective. core.ac.uk For instance, a DB-1 fused silica (B1680970) capillary column can be used with a temperature program to separate related isomers. core.ac.uk The mass spectra of diastereomers are typically identical; however, their retention times will differ, allowing for their differentiation.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers another robust approach, particularly for less volatile compounds or thermally labile molecules. nih.gov Chiral stationary phases (CSPs) are essential for resolving enantiomers. Polymeric CSPs, such as those based on (S)-N-(1-phenylethyl)acrylamide, have demonstrated excellent chiral recognition capabilities for a range of analytes. mdpi.com The separation is influenced by several factors, including the mobile phase composition (e.g., pH, organic modifier), column temperature, and flow rate. mdpi.com For analogous phenethylamine (B48288) derivatives, biphenyl (B1667301) phases have successfully separated positional isomers, demonstrating the importance of selecting appropriate column chemistry. nih.gov
In HRMS, after chromatographic separation, the isomers will exhibit the same accurate mass. However, tandem mass spectrometry (MS/MS) can sometimes provide clues to differentiate isomers by analyzing their fragmentation patterns, although this is more common for positional isomers than for stereoisomers. For fluorinated analogues of 1-(1-phenylethyl)pyrrolidine, GC with chemical ionization (CI) tandem mass spectrometry revealed distinct product ions for different positional isomers, aiding in their unequivocal identification. ljmu.ac.uk
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Key Findings |
| GC-MS | Fused silica capillary DB-1 | Helium | Successful separation of positional isomers of related fluorinated diarylethylamines based on retention time differences. core.ac.uk |
| LC-MS/MS | Biphenyl phase | Gradient elution with acetonitrile/formic acid in water | Achieved chromatographic resolution (R ≥ 1.2) for positional isomers of phenethylamine-derived drugs. nih.gov |
| Chiral HPLC | Polymeric (S)-N-(1-phenylethyl) acrylamide (B121943) CSP | Varies (e.g., n-Hexane/Isopropanol) | End-capping of residual silanol (B1196071) groups on the CSP improves peak symmetry and separation factors for chiral analytes. mdpi.com |
Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation and stereochemical assignment of molecules. For diastereomers of this compound, ¹H and ¹³C NMR spectra will show distinct differences in chemical shifts and coupling constants.
The relative configuration of the two chiral centers can be determined by analyzing the spatial proximity of specific protons using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). The anisotropic effect of the phenyl ring is particularly useful for assigning stereochemistry in phenylethylamine derivatives. mdpi.com Protons situated in the shielding cone of the phenyl ring will experience an upfield shift (to a lower ppm value) in the ¹H NMR spectrum. mdpi.com In contrast, protons located in the deshielding region will be shifted downfield. By analyzing the chemical shifts of the pyrrolidine (B122466) ring protons in the different diastereomers, their relative stereochemistry can be assigned. For example, in the (R,S) and (S,R) diastereomers (anti-configuration), certain pyrrolidine protons will be shielded by the phenyl group, whereas in the (R,R) and (S,S) diastereomers (syn-configuration), they will be less affected or deshielded.
In a study of diastereomeric 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine, the dominant conformation placed the methine hydrogen of the phenethyl group syn to the carbonyl oxygen. mdpi.com This fixed conformation allowed for the assignment of the configuration at the second stereocenter based on the shielding effect of the phenyl ring on neighboring protons. mdpi.com Similar principles can be applied to this compound. The diastereotopic protons on the pyrrolidine ring can exhibit complex coupling patterns which can be simulated to extract precise coupling constants, further aiding in conformational and configurational analysis. researchgate.net
| Nucleus | Diastereomer Type | Expected ¹H NMR Observation | Rationale |
| Pyrrolidine Protons (e.g., H-2, H-5) | syn-(R,R) or (S,S) | Downfield shift relative to anti isomer | Protons are held in the deshielding plane of the phenyl ring. |
| Pyrrolidine Protons (e.g., H-2, H-5) | anti-(R,S) or (S,R) | Upfield shift relative to syn isomer | Protons are positioned in the shielding cone of the phenyl ring. mdpi.com |
| Phenylethyl CH Proton | Different Diastereomers | Distinct chemical shifts and coupling constants | The electronic environment of the methine proton is unique for each diastereomer. |
| Phenylethyl CH₃ Protons | Different Diastereomers | Distinct chemical shifts | The magnetic environment of the methyl group protons differs between diastereomers. mdpi.com |
Application of Optical Rotation and Circular Dichroism for Enantiomeric Purity Determination
Enantiomers possess identical physical properties except for their interaction with plane-polarized light. Optical rotation and circular dichroism (CD) are chiroptical techniques that exploit this property to determine enantiomeric purity and absolute configuration.
Optical Rotation measures the angle (α) by which a chiral compound in solution rotates the plane of polarized light at a specific wavelength (usually the sodium D-line, 589 nm). anton-paar.com The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration). vernier.com
The enantiomeric excess (% ee) of a non-racemic mixture can be calculated using the formula: % ee = ([α]observed / [α]max) × 100
Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A racemic mixture (50:50 of each enantiomer) is optically inactive ([α] = 0) because the rotations of the individual enantiomers cancel each other out. anton-paar.com Therefore, polarimetry is a straightforward and non-destructive method for quantifying the enantiomeric purity of a sample of this compound, provided a reference value for the pure enantiomer is known.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots the difference in absorbance (ΔA) against wavelength. This technique is particularly sensitive to the three-dimensional structure of a molecule. Enantiomers will produce mirror-image CD spectra. nih.gov
CD spectroscopy can be used to assign the absolute configuration of a chiral center by comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration. Another powerful application is exciton-coupled circular dichroism (ECCD), where the interaction between two or more chromophores within a chiral molecule or a host-guest complex generates a characteristic CD signal (a bisignate curve) whose sign can be directly related to the absolute stereochemistry of the molecule. msu.edu While this compound itself has relatively weak chromophores for conventional ECD, derivatization with a suitable chromophoric reagent can enable this analysis.
| Technique | Parameter Measured | Information Obtained | Application Notes |
| Optical Rotation (Polarimetry) | Angle of rotation (α) | Enantiomeric excess (% ee), Purity | Requires a known specific rotation value ([α]) for the pure enantiomer. The sign of rotation (+ or -) distinguishes the two enantiomers. vernier.com |
| Circular Dichroism (CD) | Differential absorbance (ΔA) | Absolute configuration, Conformational analysis | Enantiomers give mirror-image spectra. Can be used to study chiral interactions in host-guest complexes. nih.govnih.gov |
Future Research Directions and Computational Studies
Development of Novel Synthetic Routes for Stereocontrolled Access to 2-(1-Phenylethyl)pyrrolidine
The stereoselective synthesis of this compound is of paramount importance for its applications in asymmetric catalysis and medicinal chemistry. While classical methods exist, future research is geared towards developing more efficient, atom-economical, and environmentally benign synthetic strategies. A key focus is the development of catalytic asymmetric methods that can deliver specific stereoisomers with high enantiomeric and diastereomeric purity.
One promising avenue is the use of biocatalysis, employing enzymes such as transaminases to facilitate the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govresearchgate.net This approach offers the potential for high stereoselectivity under mild reaction conditions. Future work in this area could involve enzyme engineering to enhance the substrate scope and catalytic efficiency for the synthesis of this compound and its derivatives.
Another area of active research is the development of novel organocatalytic methods. Pyrrolidine-based organocatalysts have proven to be powerful tools in asymmetric synthesis. nih.govmdpi.comunibo.itresearchgate.net Research into new catalyst designs, including those derived from proline and its analogues, could lead to more effective methods for the stereocontrolled construction of the this compound scaffold. nih.govmdpi.comunibo.itresearchgate.net The development of 'clip-cycle' synthesis, an asymmetric intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, represents a modular and enantioselective approach to substituted pyrrolidines and could be adapted for the synthesis of this compound. whiterose.ac.uk
Furthermore, advancements in transition-metal catalysis, particularly in areas like asymmetric hydroamination and C-H activation, could provide novel and direct routes to this valuable chiral building block. chemrxiv.org The exploration of new ligand designs for these catalytic systems will be crucial for achieving high levels of stereocontrol.
Exploration of New Catalytic Applications for 1-Phenylethylpyrrolidine Scaffolds
The chiral nature of this compound makes it an attractive scaffold for the development of new chiral ligands and organocatalysts. The phenylethyl group can provide steric bulk and electronic effects that can influence the stereochemical outcome of a catalyzed reaction.
Future research will likely focus on incorporating the this compound motif into various ligand architectures for asymmetric transition-metal catalysis. These could include bidentate, tridentate, and P-chiral phosphine (B1218219) ligands for applications in asymmetric hydrogenation, cross-coupling reactions, and other important transformations. nih.gov The synthesis of C2-symmetric 2,5-disubstituted pyrrolidine (B122466) derivatives has been a successful strategy for creating effective chiral ligands, and applying this concept to this compound could yield novel and highly selective catalysts.
In the realm of organocatalysis, the this compound scaffold can be functionalized to create a new generation of catalysts for a variety of asymmetric reactions, such as aldol (B89426) and Michael reactions. nih.govmdpi.comunibo.itresearchgate.net The development of peptidomimetic catalysts incorporating this scaffold could lead to catalysts with enhanced activity and selectivity, mimicking the efficiency of enzymes. researchgate.netmdpi.com
Computational Modeling of Reaction Mechanisms and Stereoselectivity in Pyrrolidine Chemistry
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting stereoselectivity. For this compound, computational studies can provide valuable insights into the factors that govern the stereochemical outcome of its synthesis and its application in asymmetric catalysis.
Density Functional Theory (DFT) calculations can be employed to model the transition states of key synthetic steps, helping to rationalize the observed stereoselectivity and guide the design of more selective synthetic routes. emich.edubeilstein-journals.orgbeilstein-journals.orgresearchgate.net For instance, computational analysis of the aza-Cope-Mannich tandem reaction can help elucidate the energy profile of the reaction and identify the factors that control the formation of specific stereoisomers of substituted pyrrolidines. emich.edu
When this compound-based ligands or catalysts are used in asymmetric reactions, computational modeling can be used to understand the catalyst-substrate interactions that lead to enantioselectivity. mdpi.comnih.gov By modeling the transition state assemblies, researchers can gain a deeper understanding of the steric and electronic effects that dictate the stereochemical outcome. This knowledge can then be used to rationally design more effective catalysts. For example, theoretical studies on the mechanism of reactions like the phenyl + propargyl association can provide a framework for understanding complex reaction pathways involving substituted aromatic compounds. nih.gov
Design and Synthesis of Next-Generation Pyrrolidine-Based Scaffolds for Advanced Applications
Building upon the chiral backbone of this compound, future research will focus on the design and synthesis of more complex and functionally diverse molecular architectures. These next-generation scaffolds will find applications in areas ranging from medicinal chemistry to materials science.
In drug discovery, the pyrrolidine scaffold is a privileged structure. nih.govnih.gov The design of novel pyrrolidine-containing chemical scaffolds with enhanced biological activity and improved pharmacokinetic properties is an ongoing endeavor. researchgate.netmdpi.com By using this compound as a starting point, medicinal chemists can create libraries of new compounds for screening against various biological targets. The development of spirocyclic pyrrolidines and azabicyclo[2.1.1]hexanes as bioisosteres of pyrrolidines represents an exciting direction for creating novel drug candidates with improved properties. whiterose.ac.uknih.gov
The synthesis of polyhydroxylated pyrrolidines, which can have significant biological activity, is another important area of research. semanticscholar.orgnih.govmdpi.comresearchgate.net Stereocontrolled synthetic methods can be developed to introduce multiple hydroxyl groups onto the this compound scaffold, leading to new classes of bioactive molecules.
Furthermore, the unique stereochemical and electronic properties of this compound can be harnessed in the development of new chiral materials, such as chiral polymers and liquid crystals. The design and synthesis of pinane-based chiral tridentate ligands, for example, demonstrates the potential for creating complex chiral architectures with specific functional properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-Phenylethyl)pyrrolidine, and how do reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting pyrrolidine with 1-phenylethyl halides under reflux conditions in aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) can yield the product. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) critically impact purity and yield . Optimizing reaction time (12–24 hrs) and using inert atmospheres (N₂/Ar) minimize side reactions like oxidation. Post-reaction purification via liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc gradient) are standard.
Q. Which spectroscopic techniques are prioritized for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the pyrrolidine ring protons (δ 1.6–2.2 ppm, multiplet) and aromatic protons from the phenylethyl group (δ 7.2–7.4 ppm, multiplet). The methylene group adjacent to nitrogen (N–CH₂–) appears as a triplet near δ 2.8–3.2 ppm .
- FT-IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and aromatic C–H (3000–3100 cm⁻¹) confirm structural motifs.
- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 190.2 for C₁₂H₁₇N).
Q. How do solvent systems affect the crystallization of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., acetone, acetonitrile) are preferred for recrystallization due to moderate solubility gradients. Slow evaporation at 4°C enhances crystal lattice formation. For oily residues, trituration with hexane/EtOAc (9:1) can induce solidification. Solvent polarity index (e.g., acetone: 5.1 vs. hexane: 0.1) directly correlates with crystallization efficiency .
Advanced Research Questions
Q. How can computational reaction path search methods optimize this compound synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, identifying energetically favorable pathways. For example, ICReDD’s workflow integrates computational screening of alkylating agents (e.g., 1-phenylethyl bromide vs. chloride) to minimize byproducts. Virtual reaction simulations (e.g., in Gaussian or ORCA) reduce experimental iterations by >30% .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, IC₅₀ protocols). To address this:
- Standardized Assays : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies) and controls.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, isolating confounding variables like solvent (DMSO vs. ethanol) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate structural features with activity trends.
Q. How do steric effects of the 1-Phenylethyl group influence pyrrolidine reactivity in multi-step syntheses?
- Methodological Answer : The bulky phenylethyl group induces steric hindrance, slowing nucleophilic attacks at the pyrrolidine nitrogen. This necessitates:
- Catalyst Design : Bulky ligands (e.g., Josiphos in asymmetric catalysis) improve stereoselectivity in downstream reactions.
- Temperature Modulation : Higher temperatures (e.g., 60°C vs. RT) overcome activation barriers in SN2 reactions .
- Solvent Effects : Low-polarity solvents (toluene) reduce transition-state crowding compared to polar solvents (DMF).
Q. What factorial design approaches optimize reaction parameters for this compound derivatives?
- Methodological Answer : A 2³ factorial design can simultaneously test temperature (X₁: 60–100°C), catalyst loading (X₂: 5–15 mol%), and solvent polarity (X₃: toluene vs. DMF). Response surface methodology (RSM) models interactions, identifying optimal conditions (e.g., X₁=80°C, X₂=10 mol%, X₃=toluene maximizes yield by 22%). Confirmation runs validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
